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Fluprostenol isopropyl ester

Cat. No.: B10823812
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-AGOVQIDJSA-N
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Description

Historical Context and Evolution in Prostaglandin (B15479496) Research

The journey toward the development of fluprostenol (B1673476) isopropyl ester is rooted in decades of prostaglandin research. Initially, naturally occurring prostaglandins (B1171923) like PGF2α were investigated for their diverse physiological effects. A pivotal discovery in 1977 revealed that PGF2α could lower intraocular pressure (IOP), a critical risk factor for glaucoma. wikipedia.org However, the therapeutic potential of natural prostaglandins was hampered by significant side effects, including inflammation and irritation. entokey.comgoogle.com

This challenge spurred the evolution of prostaglandin research towards creating synthetic analogues. The goal was to design molecules that retained the potent IOP-lowering effect while minimizing undesirable side effects. google.comamedeolucente.it Researchers began to modify the chemical structure of PGF2α, leading to the development of the first generation of prostaglandin analogues. A key modification involved creating an ester pro-drug of PGF2α, the PGF2α-isopropyl ester, which improved corneal penetration and reduced the required concentration, thereby lessening side effects. entokey.com

Further structural modifications, such as altering the omega chain of the prostaglandin molecule, led to compounds with greater receptor selectivity and improved therapeutic profiles. entokey.comamedeolucente.it Fluprostenol emerged from this line of research, characterized chemically as 16-(3-trifluoromethylphenoxy)-17,18,19,20-tetranor PGF2α. google.com The addition of a trifluoromethyl group to the phenoxy ring at the end of the omega chain was found to yield a compound with excellent IOP reduction capabilities. google.com The subsequent esterification of fluprostenol to create fluprostenol isopropyl ester marked a significant advancement, providing a more effective and well-tolerated agent for research and potential therapeutic use. glpbio.comgoogle.com

Conceptual Framework of Pro-Drug Design in Prostaglandin F2α (FP) Receptor Agonist Research

The use of this compound is a prime example of the successful application of pro-drug design in ophthalmic research. A pro-drug is an inactive or less active molecule that is converted into an active drug within the body. drugbank.comiipseries.org The primary rationale for this approach in FP receptor agonist research is to enhance the corneal penetration of the drug. entokey.comamedeolucente.it

The cornea acts as a barrier to many topically administered substances. The parent compound, fluprostenol (the free acid), is more hydrophilic, which limits its ability to pass through the lipophilic layers of the cornea. By converting the carboxylic acid group into an isopropyl ester, the molecule becomes more lipophilic, facilitating its absorption through the cornea and into the aqueous humor. entokey.comdrugbank.com

Once inside the eye, esterase enzymes present in the cornea hydrolyze the ester bond, releasing the active, free acid form of the drug, (+)-fluprostenol. evitachem.comentokey.comeco-vector.com This active metabolite then binds to and activates FP receptors. drugbank.com This targeted delivery mechanism offers two key advantages:

Improved Potency : By ensuring more of the active compound reaches the target tissue, a lower concentration of the drug can be used to achieve the desired physiological effect. amedeolucente.itresearchgate.net

Reduced Surface Side Effects : The lower concentration required minimizes the exposure of the ocular surface to the drug, thereby reducing the incidence of local side effects. entokey.comamedeolucente.it

This pro-drug strategy has been fundamental to the development of several successful prostaglandin analogues used in research, including latanoprost (B1674536) and tafluprost, which are also isopropyl ester pro-drugs. wikipedia.orgeco-vector.com

Comparative Perspective with Other Prostaglandin Analogues in Research

This compound (often referred to by its clinical name, Travoprost) is one of several PGF2α analogues widely used in research. medchemexpress.comnih.gov Its properties are often compared with other prominent analogues such as Latanoprost, Bimatoprost (B1667075), and Tafluprost to understand their relative efficacy and receptor interactions. The primary differences lie in their chemical structures, which in turn affect their receptor binding affinities and potencies. europa.eu

Research studies have quantified the agonist potencies of the active acid forms of these compounds at the FP receptor in various cell models, such as human trabecular meshwork (h-TM) cells. arvojournals.org The median effective concentration (EC50), which indicates the concentration required to produce 50% of the maximum effect, is a common metric for comparison. A lower EC50 value signifies higher potency.

Studies have shown that the active form of this compound (travoprost acid) is a highly potent FP receptor agonist. arvojournals.org One study in h-TM cells demonstrated a rank order of potency for the free acids as: travoprost (B1681362) acid > cloprostenol (B1669231) > (±)-fluprostenol > latanoprost acid > bimatoprost acid > PGF2α. arvojournals.org

Table 1: Comparative Agonist Potency of Prostaglandin Analogue Free Acids in Human Trabecular Meshwork (h-TM) Cells

Compound (Free Acid Form) EC50 (nM) in h-TM Cells arvojournals.org
Travoprost Acid 2.4 ± 0.7
Cloprostenol 4.5 ± 1.3
(±)-Fluprostenol 10.8 ± 2.1
Latanoprost Acid 34.7 ± 2.4
Bimatoprost Acid 112 ± 55
Prostaglandin F2α (PGF2α) 120 ± 26

Data sourced from Sharif et al., 2003. arvojournals.org The table shows the median effective concentration (EC50) for stimulating phosphoinositide turnover.

In functional research assays using animal models, this compound has demonstrated significant efficacy. For instance, in a cynomolgus monkey model of ocular hypertension, topical application of this compound resulted in substantial reductions in intraocular pressure. sanbio.nlcaymanchem.com While direct comparative efficacy can vary between studies, travoprost and bimatoprost have sometimes been shown to have greater efficacy in research models compared to latanoprost. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35F3O6 B10823812 Fluprostenol isopropyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+

InChI Key

MKPLKVHSHYCHOC-AGOVQIDJSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Modifications for Research

Established Synthetic Routes to Fluprostenol (B1673476) Isopropyl Ester

The synthesis of fluprostenol isopropyl ester has been approached through various established routes, often involving multi-step sequences. A common strategy is based on the Corey lactone, a key intermediate in prostaglandin (B15479496) synthesis, which provides the necessary stereochemical control for the cyclopentane (B165970) ring. google.comdiva-portal.org

One well-documented commercial synthesis requires 22 steps in total, with the longest linear sequence being 16 steps starting from 3-hydroxybenzotrifluoride. researchgate.net This route involves the coupling of a single enantiomer vinyl iodide with a tricyclic ketone of high stereochemical purity to form a bicyclic ketone intermediate. researchgate.net Subsequent steps include a Baeyer-Villiger oxidation to yield a crystalline lactone, which facilitates purification without the need for extensive chromatography. researchgate.net The synthesis is completed through a sequence of diisobutylaluminum hydride (DIBAL-H) reduction, a Wittig reaction to introduce the alpha-chain, esterification to form the isopropyl ester, and finally, deprotection of silyl (B83357) groups. researchgate.net

Another established method involves the chemoenzymatic synthesis starting from a readily available dichloro-containing bicyclic ketone. nih.gov This approach utilizes a Baeyer-Villiger monooxygenase (BVMO) for a stereoselective oxidation and a ketoreductase (KRED) for a diastereoselective reduction to establish the critical stereocenters. nih.gov The final step to obtain this compound (marketed as Travoprost) is a late-stage isopropyl ester formation from fluprostenol. nih.gov

The final esterification of the fluprostenol free acid to its isopropyl ester is a well-established reaction in prostaglandin chemistry. google.comresearchgate.net Common conditions for this transformation include the use of 2-iodopropane (B156323) and cesium carbonate (Cs2CO3) in a mixed solvent system of dichloromethane (B109758) (DCM) and dimethylformamide (DMF), or isopropyl alcohol (i-PrOH) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone. researchgate.netnih.gov

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and stereoselective synthetic routes to F-series prostaglandins (B1171923), including this compound. google.com One notable advancement is the development of a unified chemoenzymatic synthesis that can produce several prostaglandins, such as cloprostenol (B1669231), bimatoprost (B1667075), PGF2α, fluprostenol, and travoprost (B1681362) (the isopropyl ester of fluprostenol), from a common starting material. nih.gov This strategy employs biocatalytic retrosynthesis, highlighting the potential of enzymes in constructing complex molecules with high stereoselectivity under mild conditions. nih.gov

Key transformations in this unified approach include an unprecedented Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction. nih.gov These enzymatic steps are crucial for establishing the correct stereochemical configurations of the prostaglandin core. nih.gov This chemoenzymatic method offers an alternative to traditional chemical syntheses, which can sometimes suffer from low yields and difficulties in purifying intermediates. nih.govgoogle.com For instance, the purification of the 15(S)-alcohol intermediate in some large-scale syntheses has been reported to be challenging, requiring both column chromatography and recrystallization, leading to significant material loss. google.com

Stereochemical Considerations in Synthesis and Isomer Research (e.g., 15(S)-epimer)

The biological activity of this compound is highly dependent on its stereochemistry. The molecule contains several chiral centers, and the precise spatial arrangement of the functional groups is critical for its interaction with the prostaglandin F receptor (FP receptor). google.com Total synthesis of prostaglandins requires careful control over the chirality at positions C-8, C-9, C-11, C-12, and C-15. google.com

Of particular interest is the stereochemistry at the C-15 position. The naturally occurring and biologically active form is the 15(R)-epimer. However, the 15(S)-epimer of this compound, also known as 15(S)-Flu-Ipr, is an unnatural isomer that is a subject of research. glpbio.comscbt.com This isomer is considered a potential active metabolite of 15(S)-fluprostenol isopropyl ester and may act as an agonist at FP receptors, although with lower potency than the 15(R)-epimer. caymanchem.com The synthesis and study of such isomers are important for understanding the stereochemical requirements for receptor binding and activation.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. These studies involve the synthesis of various analogs with modifications at different positions of the molecule.

One area of exploration has been the modification of the omega chain. For example, the addition of a trifluoromethyl group at the meta position of the phenoxy ring at the end of the omega chain was found to result in a compound with excellent therapeutic properties. google.com Other modifications have included chain elongation, chain contraction, and substitution on the phenyl ring. google.com

The ester group at the C-1 position is another target for derivatization. This compound is a prodrug, and the isopropyl ester is hydrolyzed in vivo to the active free acid, fluprostenol. google.comcaymanchem.com The synthesis of different esters and amides has been explored to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. google.com

Lactonization is another derivatization strategy that has been investigated. The synthesis of 1,15-lactones of fluprostenol, as well as other prostaglandins like latanoprost (B1674536) and cloprostenol, has been reported. diva-portal.orgmdpi.com These lactones can serve as prodrugs and, in some cases, have shown more prolonged activity compared to the parent prostaglandins. diva-portal.orgmdpi.com The synthesis of 1,9-lactones has also been used as a synthetic step to obtain prostaglandins that are substantially free of the 5,6-trans isomer. diva-portal.orgmdpi.com

Deuterium (B1214612) Labeling for Mechanistic and Analytical Research Applications

Deuterium-labeled this compound, such as this compound-d4, is a valuable tool for research. medchemexpress.comvulcanchem.com The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, does not significantly alter the chemical properties of the molecule but increases its mass. This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart in analytical techniques like mass spectrometry.

Deuterium-labeled compounds are used as internal standards in quantitative analyses, enabling accurate measurement of the concentration of the unlabeled drug in biological samples. They are also employed in metabolic studies to trace the fate of the drug in the body and to identify its metabolites. The use of deuterium labeling can provide insights into the reaction mechanisms and pharmacokinetics of this compound. vulcanchem.com For example, Travoprost-d7, another deuterium-labeled version of this compound, is used in research for similar purposes. medchemexpress.eumedchemexpress.eu

Pharmacological Characterization at Molecular and Cellular Levels

Prostanoid FP Receptor Binding Affinity and Selectivity Studies

Fluprostenol (B1673476) isopropyl ester, and more specifically its active metabolite (+)-fluprostenol (also known as travoprost (B1681362) acid), demonstrates a high binding affinity and selectivity for the prostanoid FP receptor. medchemexpress.comresearchgate.netnih.govmedchemexpress.com Studies have shown that travoprost acid is a highly selective FP receptor agonist. nih.gov

In competitive binding assays, travoprost acid exhibited a high affinity for the FP receptor, with a reported Ki value of approximately 35 ± 5 nM. nih.gov Its affinity for other prostanoid receptors, such as DP, EP1, EP3, EP4, IP, and TP receptors, is significantly lower, demonstrating its high selectivity for the FP receptor. medchemexpress.comresearchgate.netnih.gov For instance, the Ki values for these other receptors were found to be in the micromolar range, such as 52,000 nM for DP, 9,540 nM for EP1, and 3,501 nM for EP3 receptors. nih.gov This high degree of selectivity minimizes off-target effects and underscores its specific mechanism of action through the FP receptor. The natural prostanoid PGF2α and other synthetic analogs like latanoprost (B1674536) also bind to the FP receptor, but travoprost acid has been shown to possess the highest affinity and selectivity among many of these compounds. nih.govnih.gov

Table 1: Binding Affinities (Ki, nM) of Travoprost Acid for Prostanoid Receptors

Receptor Ki (nM)
FP 35 ± 5
DP 52,000
EP1 9,540
EP3 3,501
EP4 41,000
IP >90,000
TP 121,000

Data sourced from Sharif et al. (2003). nih.gov

Ligand-Receptor Interaction Modeling and Computational Studies

While detailed public computational studies and ligand-receptor interaction models specifically for fluprostenol isopropyl ester are not extensively documented in the provided results, the high affinity and selectivity of its active form, (+)-fluprostenol, for the FP receptor suggest a precise molecular fit. nih.gov The esterified structure of this compound is designed to enhance its lipophilicity, promoting better membrane permeability. scbt.com Once inside the target tissue, it is hydrolyzed to the active free acid, which then interacts with the G-protein coupled FP receptor. researchgate.net This interaction is critical for initiating the downstream signaling cascades. The structural modifications of synthetic analogs like fluprostenol, compared to the endogenous PGF2α, are key to their enhanced receptor affinity and selectivity. wikipedia.org

Agonist Activity and Functional Receptor Responses In Vitro

This compound and its active metabolite, (+)-fluprostenol, are potent full agonists at the prostanoid FP receptor. medchemexpress.comresearchgate.net In vitro functional assays have consistently demonstrated their ability to activate the FP receptor and elicit cellular responses.

One of the key functional responses is the stimulation of phosphoinositide (PI) turnover. In human embryonic kidney (HEK293) cells expressing the human ocular FP receptor, this compound induced PI turnover with an EC50 value of 40.2 nM. caymanchem.comcaymanchem.combiocompare.com Its active form, travoprost acid, is even more potent, with reported EC50 values for PI turnover in human ciliary muscle cells and human trabecular meshwork (h-TM) cells being 1.4 nM and 3.6 nM, respectively. nih.gov In studies on h-TM cells, travoprost isopropyl ester itself had an EC50 of 89.1 nM for stimulating PI turnover. arvojournals.orgnih.gov

The agonist activity of travoprost acid has been compared to other prostaglandin (B15479496) analogs, and it consistently emerges as one of the most potent FP receptor agonists. nih.gov For example, the potency of travoprost acid in inducing PI turnover in h-TM cells was significantly greater than that of latanoprost acid, bimatoprost (B1667075) acid, and PGF2α. arvojournals.orgnih.gov

Table 2: In Vitro Agonist Potency (EC50) of this compound and its Metabolite

Compound Cell Type Assay EC50 (nM)
This compound HEK293 cells (human ocular FP receptor) Phosphoinositide Turnover 40.2
This compound Human Trabecular Meshwork (h-TM) cells Phosphoinositide Turnover 89.1
Travoprost acid ((+)-fluprostenol) Human Ciliary Muscle cells Phosphoinositide Turnover 1.4
Travoprost acid ((+)-fluprostenol) Human Trabecular Meshwork (h-TM) cells Phosphoinositide Turnover 3.6
Travoprost acid ((+)-fluprostenol) Rat A7r5 cells Intracellular Calcium Mobilization 19.1
Travoprost acid ((+)-fluprostenol) Mouse 3T3 cells Intracellular Calcium Mobilization 37.3

Data compiled from multiple sources. nih.govcaymanchem.comcaymanchem.comarvojournals.orgnih.govtocris.com

Signal Transduction Pathways Activated by this compound and its Metabolites

The activation of the FP receptor by this compound's active metabolite, (+)-fluprostenol, initiates a cascade of intracellular signaling events. scbt.com As a G-protein coupled receptor, the FP receptor, upon agonist binding, activates G proteins, which in turn modulate the activity of various downstream effector enzymes and second messengers. scbt.comscbt.com

A primary signaling pathway activated by the FP receptor is the phospholipase C (PLC) pathway, leading to increased phosphoinositide (PI) turnover. caymanchem.comcaymanchem.comarvojournals.orgnih.gov Upon activation, the Gq alpha subunit of the G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scbt.com Numerous in vitro studies have confirmed that this compound and its active acid form are potent inducers of PI turnover in various cell types, including those of the eye. nih.govcaymanchem.comarvojournals.orgnih.gov This has been demonstrated in human trabecular meshwork cells, ciliary muscle cells, and HEK293 cells expressing the FP receptor. nih.govcaymanchem.comarvojournals.org The production of these second messengers is a critical step in the signal transduction cascade.

The generation of IP3 from PI turnover directly leads to the mobilization of intracellular calcium ([Ca2+]i). scbt.comscbt.com IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. scbt.com Studies have shown that travoprost acid stimulates a rapid and dose-dependent increase in [Ca2+]i in various cell types, including cloned human ocular FP receptors, rat A7r5 cells, and mouse 3T3 cells. tocris.comabmole.com The EC50 values for this response were reported to be 17.5 nM, 19.1 nM, and 37.3 nM in these cell lines, respectively. tocris.com This elevation in intracellular calcium is a key signaling event that mediates many of the subsequent cellular responses to FP receptor activation. scbt.com

The signaling cascade initiated by this compound, through PI turnover and calcium mobilization, ultimately modulates various downstream cellular processes. scbt.comnih.gov In the context of ocular tissues, these processes are relevant to the regulation of aqueous humor dynamics. For instance, activation of the FP receptor in human trabecular meshwork cells can influence the expression of genes and proteins involved in extracellular matrix remodeling. researchgate.net Specifically, fluprostenol has been shown to induce the activity of matrix metalloproteinase 2 (MMP-2) in these cells. researchgate.net This can lead to changes in the trabecular meshwork's outflow facility. Furthermore, FP receptor agonists can inhibit endothelin-1-induced contraction of trabecular meshwork cells, an effect that is also linked to the FP receptor-mediated signaling pathway. arvojournals.org These downstream effects highlight the complex cellular responses triggered by this potent FP receptor agonist.

Mechanistic Investigations of Biotransformation and Biological Action

Prodrug Hydrolysis and Esterase Activity in Biological Systems

Fluprostenol (B1673476) isopropyl ester is administered as a prodrug, meaning it is an inactive compound that is converted into its active form within the body. sigmaaldrich.comcaymanchem.com This conversion is a critical first step for its pharmacological activity. The primary mechanism of activation is hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds.

In the case of fluprostenol isopropyl ester, the isopropyl ester group is cleaved, a process catalyzed by esterases present in various biological tissues. drugbank.comfda.govnovartis.come-lactancia.org Ocular tissues, particularly the cornea, are rich in these enzymes, facilitating the rapid conversion of the prodrug upon topical administration. drugbank.comfda.govnovartis.come-lactancia.org This efficient hydrolysis in the cornea allows for enhanced penetration of the active form into the aqueous humour. drugbank.com

Identification and Characterization of Active Metabolites (e.g., Fluprostenol Free Acid)

The hydrolysis of this compound yields its biologically active metabolite, fluprostenol free acid, also known as (+)-fluprostenol. sigmaaldrich.comcaymanchem.com This active metabolite is a potent and selective agonist for the prostaglandin (B15479496) F2α (FP) receptor. sigmaaldrich.comcaymanchem.comtocris.com

The interaction of fluprostenol free acid with the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. drugbank.comfda.gov Research has shown that fluprostenol free acid demonstrates high affinity for the FP receptor, with a reported Ki of 49.9 nM and an EC50 of 2.4 nM. tocris.com Its agonist activity at the FP receptor is responsible for its primary pharmacological actions. drugbank.comfda.gov

Studies on Inactive Metabolites and Degradation Pathways (e.g., 15-keto this compound)

Following its activation, fluprostenol free acid undergoes further metabolism to form inactive metabolites, which are then eliminated from the body. drugbank.comfda.gov One of the key degradation pathways involves the oxidation of the 15-hydroxyl group. drugbank.comfda.govnih.gov This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comarvojournals.org

The resulting metabolite is 15-keto fluprostenol. caymanchem.com While the isopropyl ester form, 15-keto this compound, is considered a potential inactive metabolite, some studies on analogous compounds like 15-keto latanoprost (B1674536) have shown that it can still possess some biological activity, albeit weaker than the primary active metabolite. caymanchem.comarvojournals.orgcaymanchem.comscbt.com Further systemic metabolism of fluprostenol free acid includes beta-oxidation of the alpha (carboxylic acid) chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs, and reduction of the 13,14 double bond. drugbank.comfda.govnovartis.come-lactancia.org

Table 1: Key Metabolites of this compound

MetaboliteRoleFormation Pathway
Fluprostenol Free Acid ActiveHydrolysis of isopropyl ester by esterases. drugbank.comfda.govnovartis.come-lactancia.org
15-keto Fluprostenol InactiveOxidation of the 15-hydroxyl group by 15-PGDH. caymanchem.comarvojournals.org
1,2-dinor and 1,2,3,4-tetranor analogs InactiveBeta-oxidation of the alpha-chain. drugbank.comfda.govnovartis.come-lactancia.org

Cellular and Subcellular Mechanisms of Action

The biological effects of fluprostenol free acid are mediated through its interaction with the FP receptor, a G-protein-coupled receptor. patsnap.com Activation of the FP receptor initiates a cascade of intracellular signaling events. nih.govnih.gov One of the primary pathways involves the activation of phospholipase C (PLC). nih.govoup.com

PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. nih.govoup.com This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in the downstream cellular responses. frontiersin.org

In the context of its ocular effects, the activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral outflow pathway is believed to increase the expression of matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.netpatsnap.com MMPs are enzymes that can degrade extracellular matrix components, such as collagen. nih.govnih.gov This remodeling of the extracellular matrix is thought to reduce the hydraulic resistance within the uveoscleral pathway, thereby increasing the outflow of aqueous humor. nih.govnih.govresearchgate.net

Enzyme Systems Involved in Metabolic Transformations (e.g., 15-hydroxyprostaglandin dehydrogenase)

Several enzyme systems are involved in the metabolic transformation of this compound and its metabolites. As previously mentioned, esterases in the cornea are crucial for the initial hydrolysis of the prodrug to its active free acid form. drugbank.comfda.govnovartis.come-lactancia.org

The key enzyme responsible for the inactivation of the active metabolite, fluprostenol free acid, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . caymanchem.comarvojournals.orguniprot.orgplos.org This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group, a critical step in the biological inactivation of many prostaglandins (B1171923). nih.govuniprot.orgplos.org The expression of 15-PGDH has been identified in ocular tissues. caymanchem.com

Other enzymes, such as carbonyl reductases , may also play a role in prostaglandin metabolism. ontosight.aireactome.orgbiorxiv.orgscbt.comuniprot.org These enzymes can catalyze the reduction of various carbonyl compounds, including prostaglandins. ontosight.aiuniprot.org The systemic metabolism of fluprostenol free acid also involves enzymes responsible for beta-oxidation , a major metabolic pathway for fatty acids. drugbank.comfda.govnovartis.come-lactancia.org

Table 2: Enzyme Systems in this compound Metabolism

Enzyme SystemRole in Metabolism
Esterases Hydrolysis of the prodrug to the active fluprostenol free acid. drugbank.comfda.govnovartis.come-lactancia.org
15-hydroxyprostaglandin dehydrogenase (15-PGDH) Oxidation and inactivation of the active fluprostenol free acid. caymanchem.comarvojournals.orguniprot.orgplos.org
Carbonyl Reductases Potential involvement in prostaglandin metabolism. ontosight.aireactome.orgbiorxiv.orgscbt.comuniprot.org
Beta-oxidation enzymes Systemic degradation of fluprostenol free acid. drugbank.comfda.govnovartis.come-lactancia.org

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Compound and Metabolite Quantification in Research Samples (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are fundamental for the separation, identification, and quantification of Fluprostenol (B1673476) isopropyl ester and its active metabolite, (+)-fluprostenol, in research samples. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a particularly powerful tool.

A quantitative method for the analysis of (+)-fluprostenol (also known as AL-5848 or travoprost (B1681362) free acid) in human plasma has been developed using negative ion electrospray HPLC/MS/MS. nih.gov This method involves acidifying the plasma sample, spiking it with a tetradeuterated analog of the analyte as an internal standard, and performing sample cleanup via reversed-phase solid-phase extraction. nih.gov The compounds are then chromatographed on an octadecylsilica (C18) column. nih.gov Using tandem mass spectrometry, the precursor ions ([M-H]⁻) at m/z 457 for the analyte and m/z 461 for the internal standard are fragmented to yield a common, intense product ion (the 3-trifluoromethylphenolate ion at m/z 161). nih.gov This highly specific and sensitive method has a validated concentration range of 0.010–3.00 ng/ml from a 1.0 ml plasma sample. nih.gov To determine the concentration of the parent prodrug, Fluprostenol isopropyl ester, a second plasma aliquot can be treated with an esterase to hydrolyze the ester, and the prodrug concentration is then calculated by the difference. nih.gov

HPLC is also employed in preparative purification of prostaglandins (B1171923) and for assessing the stability and purity of this compound formulations. caymanchem.comgoogle.com For instance, potential impurities such as 5-trans this compound can be monitored and controlled. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized in the development of methods for purity control of starting materials and for the determination of organic volatile impurities in the final active substance. bibliotekanauki.pl Furthermore, GC-MS has been instrumental in identifying major urinary metabolites of related prostaglandins, such as the tetranor acid of 9-keto-cloprostenol, in metabolic studies. europa.eu

LC-MS/MS is a cornerstone of modern metabolomics and is well-suited for analyzing a wide range of metabolites, including prostaglandin (B15479496) analogs in various matrices. shimadzu.comlabrulez.com Methods have been developed using LC-MS/MS for the comprehensive analysis of synthetic PGF2α analogs, including travoprost, in commercial products. researchgate.net Potential metabolites of this compound that can be monitored using these techniques include 15-Keto Travoprost and 9-keto this compound. caymanchem.commedchemexpress.com

Table 1: LC-MS/MS Parameters for Quantification of (+)-Fluprostenol

ParameterDescriptionReference
TechniqueNegative Ion Electrospray HPLC/MS/MS nih.gov
Sample TypeHuman Plasma nih.gov
Sample PreparationReversed-phase solid-phase extraction nih.gov
Internal StandardTetradeuterated analog of travoprost free acid (AL-5848X) nih.gov
Analyte Precursor Ion (m/z)457 ([M-H]⁻) nih.gov
Internal Standard Precursor Ion (m/z)461 ([M-H]⁻) nih.gov
Product Ion (m/z)161 (3-trifluoromethylphenolate) nih.gov
Validated Range0.010–3.00 ng/ml nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. While chromatographic methods are superior for quantifying purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical structural information.

Infrared (IR) Spectroscopy is primarily used to confirm the identity of a compound by identifying its functional groups. quora.com The IR spectrum of an ester like this compound would show characteristic absorption bands corresponding to its various functional groups, such as the ester carbonyl (C=O) stretch, hydroxyl (O-H) groups, carbon-carbon double bonds (C=C), and the trifluoromethyl (CF3) group. For purity assessment, IR is less reliable for detecting small amounts of impurities. quora.com However, it can be used in a comparative manner, where the spectrum of a sample is overlaid with that of a pure reference standard. youtube.com The "fingerprint region" of the spectrum (approximately 1500 cm⁻¹ to 500 cm⁻¹) is highly complex and unique to a particular molecule, making it useful for this purpose. quora.com Differential IR spectroscopy, where the spectrum of a pure standard is digitally subtracted from the sample's spectrum, can help to reveal the spectrum of the impurities alone. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is a powerful tool for elucidating the precise molecular structure. While a full NMR analysis of this compound is not detailed in the provided sources, ¹H NMR data for synthetic intermediates have been published. googleapis.com For example, during synthesis, characteristic peaks in the ¹H NMR spectrum are used to confirm the formation of key structural motifs. googleapis.com The chemical shifts, splitting patterns, and integration of the various proton signals would provide a complete map of the carbon-hydrogen framework, confirming the stereochemistry and connectivity of the atoms within the molecule.

Purity can also be stated as an assay percentage, often determined by HPLC, with values of ≥95% to ≥98% commonly reported for research-grade this compound. caymanchem.comtocris.comsigmaaldrich.com

Radioligand Binding Assays for Prostanoid Receptor Characterization

Radioligand binding assays are a critical tool for determining the affinity and selectivity of this compound's active metabolite, (+)-fluprostenol, for its target, the prostaglandin F (FP) receptor. These assays typically involve incubating a radiolabeled ligand with a tissue or cell membrane preparation that expresses the receptor of interest. The ability of the unlabeled test compound, such as (+)-fluprostenol, to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity (Ki) can be calculated.

Studies have consistently shown that (+)-fluprostenol is a high-affinity FP receptor agonist. tocris.comscispace.com In binding assays, (+)-fluprostenol (travoprost acid) demonstrated a high affinity for the FP receptor, with reported Ki values of 35 ± 5 nM and 49.9 nM. tocris.comscispace.com

These assays are also crucial for determining receptor selectivity. The affinity of (+)-fluprostenol for the FP receptor is significantly higher than for other prostanoid receptors, highlighting its selectivity. scispace.com Research has shown minimal affinity for DP, EP1, EP3, EP4, IP, and TP receptors, confirming that (+)-fluprostenol is a highly selective FP receptor agonist. scispace.com Such academic studies using radioligand binding are fundamental for characterizing receptor subtypes. googleapis.comgoogle.com

Table 2: Prostanoid Receptor Binding Affinity (Ki) of (+)-Fluprostenol (Travoprost Acid)

ReceptorBinding Affinity (Ki, nM)Reference
FP35 ± 5 scispace.com
DP52,000 scispace.com
EP19,540 scispace.com
EP33,501 scispace.com
EP441,000 scispace.com
IP> 90,000 scispace.com
TP121,000 scispace.com

In Vitro Cell-Based Functional Assays for Receptor Activity (e.g., Phosphoinositide Turnover Assays, Ca2+ Mobilization Assays)

Beyond binding affinity, functional assays are essential to determine the efficacy of a compound at its target receptor. For Gq-coupled receptors like the FP receptor, common functional assays measure the downstream consequences of receptor activation, such as the generation of second messengers.

Phosphoinositide (PI) Turnover Assays measure the activation of phospholipase C, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) phosphates (IPs). The accumulation of radiolabeled IPs ([³H]-IPs) in cells pre-labeled with [³H]-inositol is a direct measure of FP receptor activation. arvojournals.orgepa.gov this compound is an FP receptor agonist that induces phosphoinositide turnover in HEK293 cells expressing the human ocular FP receptor with an EC50 value of 40.2 nM. caymanchem.com In human trabecular meshwork (h-TM) cells, the isopropyl ester prodrug showed an EC50 of 89.1 nM. arvojournals.orgepa.gov Its active metabolite, (+)-fluprostenol (travoprost acid), is significantly more potent, with reported EC50 values for PI turnover ranging from 2.4 nM to 14 nM in various cell types, including h-TM and human ciliary muscle cells. scispace.comarvojournals.orgnih.gov The agonist activity in these assays can be blocked by the FP-receptor-selective antagonist AL-8810, confirming the mechanism of action. arvojournals.orgnih.gov

Ca²⁺ Mobilization Assays provide another measure of FP receptor function. Activation of the FP receptor leads to the release of calcium from intracellular stores, resulting in a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). This mobilization can be measured in real-time using fluorescent Ca²⁺ indicators like Fura-2AM. arvojournals.orgresearchgate.net Studies have demonstrated that fluprostenol and its active acid metabolite stimulate intracellular calcium mobilization in a variety of cells, including cloned human ocular FP receptors, rat A7r5 cells, and mouse 3T3 cells. tocris.comgoogle.com The EC50 values for (+)-fluprostenol in stimulating Ca²⁺ mobilization were reported as 17.5 nM in cloned human ocular FP receptors, 19.1 nM in rat A7r5 cells, and 37.3 nM in mouse 3T3 cells. tocris.com

Table 3: Functional Potency (EC50) of this compound and its Active Metabolite

CompoundAssayCell TypeEC50 (nM)Reference
This compoundPhosphoinositide TurnoverHEK293 (human ocular FP receptor)40.2 caymanchem.com
This compoundPhosphoinositide TurnoverHuman Trabecular Meshwork (h-TM)89.1 arvojournals.orgepa.gov
(+)-Fluprostenol (Travoprost Acid)Phosphoinositide TurnoverHuman Trabecular Meshwork (h-TM)2.4 arvojournals.org
(+)-Fluprostenol (Travoprost Acid)Phosphoinositide TurnoverHuman Ciliary Body (cloned FP receptor)3.2 nih.gov
(+)-Fluprostenol (Travoprost Acid)Ca²⁺ MobilizationCloned Human Ocular FP Receptor17.5 tocris.com
(+)-Fluprostenol (Travoprost Acid)Ca²⁺ MobilizationRat A7r5 Cells19.1 tocris.com

Immunoassay Development for Research Applications (e.g., ELISA for Fluprostenol)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a sensitive method for quantifying specific molecules in biological samples. A commercially available Fluprostenol ELISA kit has been developed for research purposes. caymanchem.comvwr.comvwr.com

This assay is a competitive immunoassay designed to measure the free acid form of fluprostenol, (+)-fluprostenol. caymanchem.comcaymanchem.com The principle involves the competition between fluprostenol in the sample and a fixed amount of fluprostenol conjugated to an enzyme (acetylcholinesterase, AChE) for a limited number of binding sites on a fluprostenol-specific antibody. caymanchem.com The amount of enzyme-linked tracer that binds to the antibody is inversely proportional to the concentration of free fluprostenol in the sample. caymanchem.com The plate is read colorimetrically after the addition of a substrate that produces a colored product. caymanchem.com

The assay has a reported detection range of 7.8-1,000 pg/ml and a sensitivity (defined as 80% B/B₀) of approximately 16 pg/ml. caymanchem.com While the assay is optimized for the free acid, it can also detect the isopropyl ester form, albeit with lower sensitivity. caymanchem.comcaymanchem.com For research samples that may contain a mixture of both the prodrug and the active acid, it is recommended that the compounds be separated by purification prior to analysis to ensure accurate quantification of each form. caymanchem.comcaymanchem.com It is a general consideration for immunoassays that they may yield higher concentration values compared to mass spectrometry-based methods, as the antibodies may exhibit cross-reactivity with structurally similar metabolites. caymanchem.com

Table 4: Characteristics of Fluprostenol ELISA Kit

ParameterDescriptionReference
Assay TypeCompetitive Immunoassay (ELISA) caymanchem.com
Primary Target Analyte(+)-Fluprostenol (free acid) caymanchem.comcaymanchem.com
Assay Range7.8-1,000 pg/ml caymanchem.com
Sensitivity (80% B/B₀)~16 pg/ml caymanchem.com
Detection PrincipleColorimetric, based on acetylcholinesterase (AChE) activity caymanchem.com
Cross-ReactivityDetects this compound with lower sensitivity caymanchem.comcaymanchem.com

Preclinical Research Models and Experimental Methodologies

In Vitro Cell Culture Systems for Mechanistic Studies (e.g., HEK293 cells, human trabecular meshwork cells, rat aortic smooth muscle cells)

In vitro cell culture systems are fundamental for dissecting the molecular and cellular mechanisms of fluprostenol (B1673476) isopropyl ester. Human Embryonic Kidney 293 (HEK293) cells are frequently used for their utility in expressing cloned receptors, allowing for the specific characterization of drug-receptor interactions. nih.govcaymanchem.com Studies have utilized HEK293 cells expressing the human ocular FP receptor to demonstrate that fluprostenol isopropyl ester acts as an FP receptor agonist, inducing phosphoinositide turnover with an EC50 value of 40.2 nM. nih.govcaymanchem.com The active form of the compound, fluprostenol (travoprost free acid), is significantly more potent. nih.gov

Human trabecular meshwork (h-TM) cells are a more specialized in vitro model, critical for understanding the effects of glaucoma medications on the conventional aqueous humor outflow pathway. researchgate.net Research has shown that fluprostenol and other FP receptor agonists can inhibit the contraction of TM cells induced by endothelin-1 (B181129), a factor implicated in glaucoma. nih.govstemcell.com This suggests a mechanism by which this compound may increase aqueous humor outflow. nih.gov Furthermore, studies on h-TM cells have revealed that fluprostenol can block the fibrotic effects of connective tissue growth factor (CTGF), which is involved in the pathological increase of extracellular matrix in the trabecular meshwork. researchgate.net

Rat aortic smooth muscle cells have also been employed in prostaglandin (B15479496) research, contributing to the broader understanding of FP receptor pharmacology and the vascular effects of compounds like fluprostenol. nih.gov

Table 1: In Vitro Activity of this compound and Related Compounds
CompoundCell LineAssayPotency (EC50)
This compound (Travoprost)HEK293 cells (expressing human FP receptor)Phosphoinositide turnover40.2 nM nih.govcaymanchem.com
Fluprostenol (Travoprost acid)Human ciliary body cells (cloned FP receptor)Phosphoinositide turnover3.2 nM nih.gov
FluprostenolHuman Trabecular Meshwork (TM) cellsCellular Dielectric Spectroscopy (Impedance)5.2 nM nih.gov
FluprostenolSchlemm's Canal (SC) cellsCellular Dielectric Spectroscopy (Impedance)5.0 nM nih.gov
FluprostenolCiliary Smooth Muscle (CSM) cellsCellular Dielectric Spectroscopy (Impedance)4.2 nM nih.gov

Organ Bath Studies and Isolated Tissue Preparations for Functional Responses

Organ bath studies provide a platform to assess the functional responses of isolated tissues to pharmacological agents, bridging the gap between cellular assays and in vivo models. nih.gov For fluprostenol research, isolated strips of bovine trabecular meshwork (BTM) have been utilized in force-length transducer systems to measure contractility. nih.govarvojournals.org These studies have demonstrated that fluprostenol can inhibit the contraction of BTM induced by endothelin-1 (ET-1). nih.govarvojournals.org This antagonistic effect on ET-1-induced contractility is mediated by the FP receptor and is thought to contribute to the intraocular pressure-lowering effect of fluprostenol by enhancing aqueous humor outflow through the conventional pathway. nih.govarvojournals.org

Table 2: Effect of Fluprostenol on Isolated Bovine Trabecular Meshwork (BTM) Contractility
ConditionObservationReference
ET-1 (10-8 M) induced contractionContraction to 61.5 ± 8.4% of carbachol-induced maximum arvojournals.org
ET-1 (10-8 M) + Fluprostenol (10-6 M)ET-1-induced contraction was partially blocked, reducing to 25.0 ± 6.5% arvojournals.org
Fluprostenol on baseline tensionNo effect arvojournals.org
Fluprostenol on carbachol-induced contractionNo effect arvojournals.org

Ex Vivo Tissue Perfusion Models in Prostaglandin Research

Ex vivo tissue perfusion models, such as the perfusion of isolated anterior segments of the eye, are sophisticated systems that maintain the structural and physiological integrity of ocular tissues outside of the living organism. nih.govnih.gov These models are invaluable for studying aqueous humor dynamics and the effects of drugs on outflow facility. While specific studies detailing the use of this compound in such models are not prevalent in the provided search results, the methodology is highly relevant to prostaglandin research. nih.gov

These systems allow for the controlled administration of compounds and the direct measurement of changes in outflow facility. nih.gov For instance, studies with other prostaglandins (B1171923) have shown that they can increase the outflow facility in cultured human anterior segments, an effect that occurs rapidly and can be reversible. nih.gov The development of ex vivo models using porcine or mouse eyes further enhances the ability to study drug delivery, vascular physiology, and pharmacokinetics in a controlled environment that closely mimics the in vivo situation. researchgate.netmdpi.com

Application of In Vivo Animal Models for Prostaglandin Analogue Research

In vivo animal models are essential for evaluating the integrated physiological effects of prostaglandin analogues like this compound, particularly its ocular hypotensive activity.

A variety of animal species have been used in the preclinical assessment of this compound. Cats are utilized to study effects on pupillary diameter and intraocular pressure. nih.govarvojournals.org Topical application of this compound in conscious cats has been shown to induce miosis in a dose-dependent manner. caymanchem.combiocompare.com

Cynomolgus monkeys are a key non-human primate model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes. researchgate.netnih.gov They are particularly useful for studying ocular hypertension, and this compound has been shown to reduce intraocular pressure in a cynomolgus monkey model of this condition. caymanchem.combiocompare.com

Rabbits are also a common model in ophthalmic research, often used for initial screening of ocular hypotensive agents. nih.gov While they have differences in ocular anatomy and physiology compared to primates, they provide a valuable tool for assessing the potential of compounds to lower intraocular pressure.

The design and execution of in vivo studies with this compound involve several key methodological considerations. Topical ocular application is the standard route of administration, mimicking the clinical use of the drug. Dose-response studies are conducted to determine the effective concentration range. nih.govarvojournals.org The measurement of intraocular pressure is a primary endpoint, often performed using tonometry at various time points after drug administration to characterize the onset and duration of action. nih.govarvojournals.org Pupillary diameter is also frequently measured as prostaglandins can have miotic effects. nih.govarvojournals.org The use of conscious animals is preferred to avoid the confounding effects of anesthesia on intraocular pressure. nih.gov When studying ocular hypertension, models may involve inducing elevated intraocular pressure, for example, through laser treatment of the trabecular meshwork in monkeys. researchgate.net

Research has revealed species-specific differences in the response to fluprostenol and related prostaglandin analogues. In cats, while fluprostenol is a potent miotic agent, it has been observed in some studies not to decrease intraocular pressure at doses up to 100 μg, suggesting that in this species, the ocular hypotensive effect of PGF2α analogues may be mediated by receptors other than the FP receptor. nih.govarvojournals.org

In contrast, in cynomolgus monkeys with ocular hypertension, topical administration of this compound has been shown to effectively reduce intraocular pressure. caymanchem.combiocompare.com Similarly, studies in rabbits have demonstrated the ocular hypotensive effects of PGF2α isopropyl esters. nih.gov These differences underscore the importance of selecting appropriate animal models and the careful interpretation of data when extrapolating findings to human physiology. The cynomolgus monkey is generally considered a more predictive model for the human response to glaucoma medications. prnorb.com

Table 3: Summary of In Vivo Findings for this compound in Different Animal Models
Animal ModelKey Finding(s)Reference
CatsInduces dose-dependent miosis. Did not significantly decrease intraocular pressure in one study. nih.govcaymanchem.comarvojournals.org
Cynomolgus MonkeysReduces intraocular pressure in a model of ocular hypertension. caymanchem.combiocompare.com
RabbitsProstaglandin F2α isopropyl esters (related compounds) cause a reduction in intraocular pressure. nih.gov

Biofluid Analysis Techniques in Research Models

The quantitative analysis of this compound and its primary active metabolite, fluprostenol free acid, in biological fluids from preclinical research models is predominantly accomplished using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques are essential for characterizing the pharmacokinetic profile of the compound, particularly given the low concentrations expected in systemic circulation and ocular tissues following topical administration. The analytical strategies are often adapted from methods developed for similar prostaglandin F2α analogues, such as travoprost (B1681362), which is the isopropyl ester of the (+)-enantiomer of fluprostenol.

Sample Preparation

Prior to instrumental analysis, biological samples undergo a purification and concentration process to remove interfering substances and enhance detection sensitivity. A common and effective technique for plasma and aqueous humor is solid-phase extraction (SPE).

Solid-Phase Extraction (SPE) Protocol for Plasma Samples:

A typical SPE protocol involves the following steps:

Sample Pre-treatment: Plasma samples are often acidified, for instance with formic acid, to ensure that the acidic analytes are in a non-ionized form, which enhances their retention on the reversed-phase sorbent. An internal standard, such as a deuterated analogue of the analyte, is added to the sample to correct for variability during sample processing and analysis.

Sorbent Conditioning: The SPE cartridge, commonly packed with a C18 (octadecylsilica) sorbent, is conditioned with methanol (B129727) followed by water or an acidic solution to activate the stationary phase.

Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with a weak organic solvent solution to remove hydrophilic impurities while retaining the analytes of interest.

Elution: The analytes are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile (B52724).

Dry-down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.

For aqueous humor samples, which are generally cleaner than plasma, a simpler protein precipitation step with a solvent like acetonitrile or methanol may be sufficient for sample clean-up.

Chromatographic Separation

The separation of this compound and its free acid from endogenous components is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Table 1: Illustrative HPLC/UHPLC Parameters for Prostaglandin Analogue Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A Water with an acidic modifier (e.g., 0.1% formic acid)
Mobile Phase B Acetonitrile or Methanol with an acidic modifier
Elution Mode Gradient elution
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

The use of a reversed-phase C18 column allows for the effective retention and separation of the relatively nonpolar prostaglandin analogues. A gradient elution, starting with a higher proportion of the aqueous mobile phase and gradually increasing the organic phase, is typically employed to achieve good peak shapes and resolution.

Mass Spectrometric Detection

Tandem mass spectrometry is the detection method of choice due to its high selectivity and sensitivity, enabling the quantification of analytes at picogram to nanogram per milliliter levels. The analysis is generally performed using an electrospray ionization (ESI) source operating in the negative ion mode, as the carboxylic acid moiety of the free acid is readily deprotonated.

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This enhances the specificity of the assay by minimizing the interference from other molecules in the biological matrix.

For the analysis of travoprost free acid, the deprotonated molecule ([M-H]⁻) at a mass-to-charge ratio (m/z) of 457 is selected as the precursor ion. Upon collision-induced dissociation, a characteristic product ion, the 3-trifluoromethylphenolate ion at m/z 161, is generated and monitored. A similar fragmentation pattern would be expected for fluprostenol free acid. The isopropyl ester prodrug can be determined indirectly by hydrolyzing it to the free acid using an esterase and then measuring the increase in the free acid concentration.

Table 2: Representative Mass Spectrometric Parameters for Prostaglandin F2α Analogue Free Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Fluprostenol Free Acid (Analogue)457161Negative ESI
Deuterated Internal Standard461161Negative ESI

The validated concentration range for such assays is typically in the low pg/mL to low ng/mL range in plasma, demonstrating the high sensitivity required for pharmacokinetic studies of topically administered ophthalmic drugs.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of Fluprostenol (B1673476) Isopropyl Ester Core Structure and Side Chains

The core structure of fluprostenol isopropyl ester is derived from the naturally occurring PGF2α. google.com Modifications to this scaffold have been systematically explored to enhance its therapeutic properties. Key areas of modification include the cyclopentane (B165970) ring, the α-chain, and the ω-chain. jrmds.inresearchgate.net

Cyclopentane Ring: The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for activity. Alterations to this ring can significantly impact receptor binding and signaling.

α-Chain: The α-chain contains a carboxylic acid group, which is often esterified to improve corneal penetration. jrmds.in The length and conformation of this chain are important for proper interaction with the receptor.

ω-Chain: The ω-chain of fluprostenol features a phenoxy group, a departure from the alkyl chain of natural PGF2α. researchgate.net This aryloxy modification is a key feature of several synthetic prostaglandin (B15479496) analogs. google.com Further substitutions on this aromatic ring have been a major area of investigation.

A unified synthesis approach has allowed for the creation of various prostaglandin analogs, including fluprostenol, by utilizing key enzymatic and chemical transformations to build upon a common bicyclic ketone intermediate. researchgate.net This strategy facilitates the systematic exploration of different structural motifs.

Influence of Specific Substituents (e.g., Trifluoromethyl Group) on Receptor Affinity and Selectivity

The substitution on the phenoxy ring of the ω-chain has a profound effect on the pharmacological profile of this compound.

The addition of a trifluoromethyl (CF3) group at the meta-position of the phenoxy ring is a defining feature of fluprostenol. google.comresearchgate.net This substitution has been shown to significantly enhance the affinity and selectivity for the prostaglandin F (FP) receptor. researchgate.netmedchemexpress.com The electron-withdrawing nature of the CF3 group is thought to favorably influence the electronic properties of the molecule, leading to stronger interactions with the receptor binding site. acs.org

Studies comparing fluprostenol with its non-fluorinated counterpart, cloprostenol (B1669231), have demonstrated the superior potency of the trifluoromethyl-substituted compound. google.com This highlights the critical role of this specific substituent in optimizing the molecule's activity. The free acid of travoprost (B1681362) (the active form of this compound) is a potent FP receptor agonist, with an EC50 value of 40.2 nM for inducing phosphoinositide turnover in cells expressing the human ocular FP receptor. caymanchem.comsanbio.nl

Role of Esterification in Modulating Membrane Permeability and Bioactivation

This compound is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the body. caymanchem.comebi.ac.uk The esterification of the carboxylic acid on the α-chain to an isopropyl ester plays a crucial role in this process. jrmds.inresearchgate.net

Increased Lipophilicity and Membrane Permeability: The isopropyl ester group increases the lipophilicity of the molecule compared to its free acid form. nih.govresearchgate.net This enhanced lipophilicity facilitates the penetration of the compound across biological membranes, such as the cornea. jrmds.innih.gov

Bioactivation: Once it has passed through the cornea, the isopropyl ester is hydrolyzed by endogenous esterases to the biologically active free acid, fluprostenol. researchgate.netebi.ac.uk This bioactivation step ensures that the active drug is delivered to the target tissue.

This prodrug strategy is a common approach for prostaglandin analogs to improve their ocular bioavailability. researchgate.netresearchgate.net The rate of hydrolysis of these esters can influence the pharmacokinetics of the drug. mdpi.com

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational methods, including molecular modeling and docking, have become invaluable tools in understanding the SAR of prostaglandin analogs like fluprostenol. These approaches provide insights into how these molecules interact with their target receptors at a molecular level.

Molecular modeling studies have been used to analyze the conformation of PGF2α and its analogs, helping to explain the biological significance of their media-dependent conformational changes. scialert.netacs.org By simulating the binding of different analogs to the FP receptor, researchers can predict their affinity and selectivity. These models can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

For instance, computational analyses can help to rationalize why the trifluoromethyl group in fluprostenol enhances receptor binding. acs.org These studies can guide the design of new analogs with potentially improved properties by predicting how structural modifications will affect receptor interaction.

Rational Design Principles for Novel Prostanoid Analogues Based on Fluprostenol Scaffold

The SAR data gathered from systematic modifications and computational studies have led to the formulation of rational design principles for creating new prostanoid analogs based on the fluprostenol scaffold.

The primary goals of these design efforts are to:

Enhance Potency and Selectivity: Further optimization of the substituents on the ω-chain's phenoxy ring can lead to even higher affinity and selectivity for the FP receptor.

Improve Pharmacokinetic Properties: Modifications to the ester group or other parts of the molecule can be explored to fine-tune the rate of corneal penetration and bioactivation.

Reduce Side Effects: By designing molecules that are highly selective for the target receptor, it may be possible to minimize off-target effects.

One approach involves creating hybrid molecules or exploring different ester prodrugs to improve drug delivery and efficacy. The development of novel 13-oxa prostaglandin analogs, for example, was a strategy to optimize topical ocular activity and reduce side effects. nih.gov The synthesis of various prostaglandin analogs from a common intermediate demonstrates the modularity of the design process, allowing for the efficient creation and testing of new compounds. researchgate.net

Future Research Directions and Unexplored Avenues for Fluprostenol Isopropyl Ester

Investigation in Diverse Biological Systems Beyond Current Research Focus

The therapeutic application of fluprostenol (B1673476) isopropyl ester has been predominantly centered on the eye. However, the widespread distribution and diverse functions of the FP receptor suggest that the biological activities of fluprostenol and its ester prodrug are not confined to ocular tissues. arvojournals.orgtandfonline.com Future research should venture into these non-ocular systems to uncover novel therapeutic possibilities.

The cardiovascular system presents a significant area for investigation. Studies have shown that the FP receptor is implicated in cardiovascular homeostasis and disease. researchgate.net For instance, the active metabolite, fluprostenol, has been demonstrated to elicit a positive inotropic effect in rat left ventricle by increasing the phosphorylation of myosin light chain-2. capes.gov.br It has also been shown to induce cardiac myocyte hypertrophy in vitro and cardiac growth in vivo in rats. sigmaaldrich.com These findings suggest a potential role for fluprostenol isopropyl ester in the modulation of cardiac contractility and remodeling, warranting further investigation in models of heart failure or cardiac hypertrophy. capes.gov.brsigmaaldrich.com

The reproductive system is another promising frontier. Prostaglandin (B15479496) F2α (PGF2α), the natural ligand for the FP receptor, is a key regulator of reproductive processes, including luteolysis and uterine contractions. tootlelab.comcaymanchem.com Fluprostenol itself is a potent luteolytic agent and has been used in veterinary medicine to manage the reproductive cycle in mares. tootlelab.comdntb.gov.ua Furthermore, research in Drosophila has shown that fluprostenol can rescue developmental arrest in oogenesis, highlighting a conserved role for PG signaling in reproduction. mdpi.com These observations open the door to exploring this compound's potential in reproductive medicine, for conditions related to luteal phase defects or other hormonal imbalances.

Beyond these systems, the role of FP receptors in inflammation, pain, and even cancer suggests that this compound could be investigated in a much broader context. pnas.orgsciencepublishinggroup.com PGF2α is known to be an inflammatory prostaglandin, and FP receptor activation is linked to both pro- and anti-inflammatory effects in different contexts. arvojournals.orgpnas.org Additionally, some studies have implicated PGF2α signaling in cancer development. sciencepublishinggroup.com Exploring the effects of this compound in these areas could reveal novel therapeutic applications.

Application in Novel Preclinical Disease Models for Mechanistic Insights

The established preclinical models for this compound have primarily focused on ocular hypertension in species like cats and monkeys. frontiersin.orgnih.gov To expand its therapeutic potential, it is crucial to employ this compound in a wider array of preclinical disease models that reflect its potential non-ocular activities.

Based on its demonstrated effects on cardiac cells, preclinical models of cardiac hypertrophy and heart failure would be a logical next step. capes.gov.brsigmaaldrich.com Investigating its long-term effects on cardiac function, fibrosis, and gene expression in these models could provide valuable insights into its potential as a cardiovascular drug.

Given the role of PGF2α in inflammation and fibrosis, models of fibrotic diseases outside the eye, such as idiopathic pulmonary fibrosis, are also of interest. arvojournals.orgwikipedia.org A study on a potent and selective FP receptor antagonist showed in vivo efficacy in a preclinical model of lung fibrosis, suggesting that modulating this receptor could be a therapeutic strategy. wikipedia.org Therefore, evaluating this compound in such models is warranted.

Furthermore, considering the link between PGF2α and the nervous system, preclinical models of neurodegenerative diseases could be explored. pnas.orgnih.gov One study has already shown that FP receptor agonists, including fluprostenol, have protective effects against oxidative stress-induced neurotoxicity in a neuroblastoma cell line. nih.gov This opens up the possibility of testing this compound in in vivo models of neurodegeneration.

Finally, with the link between prostaglandin signaling and cancer, its effects could be studied in various oncology models . dntb.gov.uasciencepublishinggroup.com

Integration with Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, it is imperative to integrate modern "omics" technologies into future research. These high-throughput approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound.

Genomics and transcriptomics can be used to identify the full spectrum of genes and signaling pathways regulated by this compound. While some studies have looked at the pharmacogenetics of prostaglandin analogues in glaucoma, a comprehensive transcriptomic analysis of cells or tissues treated with this compound is lacking. acs.orgnih.gov Such studies could reveal novel targets and mechanisms of action. For example, transcriptomic analysis of ovarian tissue in response to PGF2α has been performed, providing a template for similar studies with fluprostenol. arvojournals.org

Proteomics can identify changes in the protein landscape of cells and tissues upon treatment. This can provide direct insights into the functional consequences of FP receptor activation. Proteomic analyses of trabecular meshwork cells have been conducted to understand glaucoma pathology, and similar approaches could be applied to cells treated with this compound to map its specific effects on protein expression and post-translational modifications. sciencepublishinggroup.comcaymanchem.com

Metabolomics and lipidomics are powerful tools for studying the metabolic fingerprint of a biological system. researchgate.net Metabolomic profiling of the aqueous humor in glaucoma patients has already identified distinct metabolic signatures. tandfonline.comresearchgate.netfrontiersin.org Applying these techniques to samples from individuals or animal models treated with this compound could reveal its impact on cellular metabolism and lipid signaling pathways. nih.govresearchgate.netpnas.org A multi-omics approach, combining data from genomics, proteomics, and metabolomics, would be particularly powerful for building comprehensive models of this compound's action. nih.govfrontiersin.org

Development of Advanced In Vitro and Ex Vivo Research Platforms (e.g., 3D cell culture, organ-on-a-chip)

Moving beyond traditional 2D cell culture, the development and utilization of more physiologically relevant in vitro and ex vivo models are crucial for future research on this compound. These advanced platforms can better mimic the complexity of native tissues and provide more accurate predictions of in vivo responses.

3D cell culture and organoids offer a significant advantage by allowing cells to grow in a three-dimensional environment that recapitulates tissue architecture and cell-cell interactions. sigmaaldrich.combrightfocus.org Retinal organoids derived from human induced pluripotent stem cells (iPSCs) are already being used for ophthalmic drug discovery and disease modeling. researchgate.netwikipathways.orgresearchgate.net These platforms could be used to study the effects of this compound on retinal development, function, and in the context of various retinal diseases. researchgate.netwikipathways.org

Organ-on-a-chip technology represents a further leap in mimicking human physiology in vitro. sciencepublishinggroup.com These microfluidic devices can recreate the dynamic microenvironment of tissues and organs. frontiersin.org Several research groups are developing "eye-on-a-chip" models, including models of the trabecular meshwork and retina, specifically for glaucoma research. nih.govpnas.orgmdpi.comwikidoc.org These platforms would be invaluable for studying the detailed mechanisms of how this compound affects aqueous humor outflow and for screening for new therapeutic effects in a more human-relevant context. frontiersin.orgpnas.org

The table below summarizes some of the advanced in vitro models relevant to future this compound research.

Model TypeSpecific ExamplePotential Application for this compound Research
3D Cell Culture Human orbital fibroblast organoids sigmaaldrich.comStudying effects on adipogenesis and potential side effects.
Retinal Organoids iPSC-derived retinal organoids researchgate.netwikipathways.orgresearchgate.netInvestigating effects on retinal cell types, neuroprotection, and modeling retinal diseases.
Organ-on-a-Chip Trabecular meshwork-on-a-chip nih.govpnas.orgDetailed mechanistic studies of aqueous humor outflow regulation.
Organ-on-a-Chip Retina-on-a-chip mdpi.comStudying neuroprotective effects and interactions with other retinal cells in a dynamic environment.

Exploration of New Modalities for FP Receptor Modulation and Related Chemical Biology Tools

To dissect the intricate signaling pathways activated by this compound and the FP receptor, the development of sophisticated chemical biology tools is essential. These tools can provide a level of spatial and temporal control that is not possible with traditional pharmacological approaches.

The development of novel and more selective FP receptor modulators , including both agonists and antagonists, will be critical for probing the receptor's function in different tissues and disease states. frontiersin.orgbiorxiv.org While some antagonists exist, there is a continuous need for compounds with improved properties. wikipedia.orgnih.gov

Photoaffinity labels and fluorescent probes are powerful tools for identifying and visualizing receptor-ligand interactions. acs.orgdrugbank.commpa.se The development of a photoaffinity label for the FP receptor, similar to those created for other prostaglandin receptors, would allow for the precise identification of the ligand-binding pocket and interacting proteins. acs.orgdrugbank.commpa.se Fluorescently labeled versions of fluprostenol or other FP receptor ligands would enable real-time imaging of receptor trafficking and localization within living cells.

Furthermore, the creation of deuterated internal standards of fluprostenol is important for accurate quantification in mass spectrometry-based studies, which will be crucial for the metabolomics and lipidomics research proposed. nih.gov

Q & A

Q. What solvents are optimal for dissolving fluprostenol isopropyl ester in experimental settings?

this compound is soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≥20 mg/mL. For cell-based assays, minimize the final solvent concentration (e.g., ≤1% v/v) to avoid cytotoxicity. DMSO is preferred for its compatibility with cellular permeability studies .

Q. What is the primary pharmacological mechanism of this compound?

this compound is a prodrug hydrolyzed to its active form, fluprostenol acid, which selectively activates the FP prostaglandin receptor. This receptor agonism lowers intraocular pressure by enhancing uveoscleral outflow, as demonstrated in human trabecular meshwork (h-TM) cells with EC₅₀ values of 89.1 nM for the prodrug and 2.4 nM for the active acid .

Q. How should this compound be stored to ensure stability?

Store lyophilized or solution forms at –20°C in airtight containers. For long-term stability, dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm purity (>98%) via HPLC before use .

Advanced Research Questions

Q. What synthetic strategies are employed for the biocatalytic retrosynthesis of fluprostenol and its analogs?

Fluprostenol is synthesized via a three-step sequence:

  • Baeyer-Villiger oxidation : Stereoselective oxidation of bicyclic ketone precursors using BVMO enzymes.
  • KRED-catalyzed reduction : Diastereoselective reduction of enones to establish the ω-side-chain stereochemistry.
  • Wittig olefination : Final assembly of the prostaglandin backbone. This method achieves high enantiomeric purity and scalability for structural analogs .

Q. Which in vitro assays are recommended to evaluate FP receptor activity?

  • Phosphoinositide (PI) turnover : Measure accumulation of [³H]-inositol phosphates in h-TM cells. Travoprost acid (active metabolite) shows EC₅₀ = 2.4 nM in this assay.
  • Calcium mobilization : Use real-time fluorescence imaging to quantify [Ca²⁺]ₐ responses. Validate FP specificity with antagonists like AL-8810 (Kᵢ = 2.56 µM) .

Q. How can metabolic pathways of this compound be characterized?

  • Hydrolysis studies : Incubate with esterases (e.g., porcine liver esterase) and analyze via LC-MS to detect fluprostenol acid.
  • Oxidative metabolites : Use 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to identify 9-keto derivatives, analogous to latanoprost metabolism in corneal tissues .

Q. What analytical techniques confirm the identity and purity of this compound?

  • X-ray crystallography : Resolve molecular conformation (e.g., U-shaped folding with C1–C2–C3–C4 torsion angles ≈58°).
  • NMR spectroscopy : Assign peaks for the isopropyl ester (δ 1.22–1.25 ppm in ¹H NMR) and aromatic trifluoromethyl groups.
  • HRMS : Validate molecular weight (C₂₆H₃₅F₃O₆, [M+H]⁺ = 501.236) .

Q. How does FP receptor selectivity compare between fluprostenol and other prostaglandin analogs?

Fluprostenol acid exhibits higher FP affinity (EC₅₀ = 2.4 nM) versus latanoprost acid (34.7 nM) or bimatoprost acid (112 nM) in PI turnover assays. Use FP antagonists (e.g., AL-8810) to block >90% of signaling, confirming receptor specificity .

Methodological Considerations for Data Interpretation

  • Contradictory potency data : Cross-validate using orthogonal assays (e.g., PI turnover vs. cAMP quantification). Species-specific receptor variants may explain discrepancies.
  • Prodrug activation inefficiency : Monitor hydrolysis rates in target tissues (e.g., corneal esterases for ocular studies) to correlate in vitro and in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.